

Application Note: Metabolome Analysis of Fungi Treated with Inpyrfluxam using CE-MS

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Compound of Interest		
Compound Name:	Inpyrfluxam	
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Abstract

This application note details a comprehensive methodology for the metabolomic analysis of fungi treated with the succinate dehydrogenase inhibitor (SDHI) fungicide, Inpyrfluxam, utilizing Capillary Electrophoresis-Mass Spectrometry (CE-MS). Inpyrfluxam is a potent fungicide that targets the mitochondrial electron transport chain, leading to significant disruptions in fungal metabolism. This document provides detailed protocols for fungal culture and treatment, sample preparation, and CE-MS analysis. Furthermore, it presents quantitative data on the metabolic alterations observed in fungi post-treatment and visualizes the affected metabolic pathways and experimental workflow. This guide is intended for researchers, scientists, and professionals in drug development and mycology to facilitate a deeper understanding of the metabolic impact of SDHI fungicides.

Introduction

Inpyrfluxam is a novel fungicide that effectively controls a broad spectrum of phytopathogenic fungi.[1] Its primary mode of action is the inhibition of succinate dehydrogenase (SDH), also known as complex II, a key enzyme in both the citric acid (TCA) cycle and the mitochondrial electron transport chain.[1][2][3][4] This inhibition disrupts cellular respiration and energy production, ultimately leading to fungal cell death. Understanding the precise metabolic consequences of **Inpyrfluxam** treatment is crucial for optimizing its use, managing fungicide resistance, and developing new antifungal agents.



Capillary Electrophoresis-Mass Spectrometry (CE-MS) is a powerful analytical technique for the profiling of polar and charged metabolites.[5][6] Its high separation efficiency and sensitivity make it particularly well-suited for analyzing the small, polar molecules that constitute a significant portion of the fungal metabolome, including organic acids, amino acids, and sugar phosphates.[6][7] This application note describes a CE-MS-based metabolomics workflow to investigate the metabolic perturbations in fungi induced by **Inpyrfluxam**. A study on Phakopsora pachyrhizi, the causal agent of Asian soybean rust, demonstrated that **Inpyrfluxam** treatment leads to a significant accumulation of succinic acid and a depletion of other key metabolites such as malic acid, fumaric acid, and glucose-6-phosphate (G6P).[1] These findings highlight the disruption of the TCA cycle and glycolysis.[1]

Experimental Protocols Fungal Culture and Inpyrfluxam Treatment

This protocol is a general guideline and should be optimized for the specific fungal species under investigation.

Materials:

- Fungal isolate (e.g., Phakopsora pachyrhizi)
- Appropriate liquid culture medium (e.g., Potato Dextrose Broth, PDB)
- **Inpyrfluxam** stock solution (dissolved in a suitable solvent like DMSO)
- Sterile flasks and culture plates
- Incubator with shaking capabilities
- Filtration apparatus (e.g., Büchner funnel with filter paper)
- · Liquid nitrogen

Procedure:

Fungal Culture Initiation: Inoculate the desired fungal species into the liquid culture medium.



- Incubation: Incubate the cultures at the optimal temperature and shaking speed for the specific fungus to achieve sufficient mycelial growth (e.g., 3 days at 25°C with 150 rpm shaking).[8]
- Fungicide Treatment: Harvest the mycelia by filtration and transfer to fresh liquid medium.
 Add Inpyrfluxam to the cultures at the desired final concentration (e.g., EC50 concentration). A control group should be treated with the same volume of the solvent used for the Inpyrfluxam stock.[8]
- Incubation Post-Treatment: Incubate the treated and control cultures for a defined period (e.g., 1 to 6 hours) under the same conditions as the initial growth phase.[1]
- Harvesting and Quenching: Rapidly harvest the mycelia by filtration. Immediately quench metabolic activity by flash-freezing the mycelia in liquid nitrogen.[8] The quenched samples should be stored at -80°C until metabolite extraction.

Metabolite Extraction

This protocol is designed for the extraction of polar metabolites from fungal mycelium.

Materials:

- Frozen fungal mycelia
- Pre-chilled extraction solvent (e.g., 50% (v/v) methanol/water at -20°C or boiling 75% (v/v) ethanol)
- Mortar and pestle, pre-chilled with liquid nitrogen
- Centrifuge capable of reaching high speeds at low temperatures
- Centrifuge tubes
- Lyophilizer or vacuum concentrator

Procedure:



- Cell Disruption: Grind the frozen mycelia to a fine powder using a pre-chilled mortar and pestle under liquid nitrogen.
- Extraction: Transfer the powdered mycelia to a pre-chilled centrifuge tube containing the cold extraction solvent. Vortex vigorously for 1 minute.
- Incubation: Incubate the mixture at a low temperature (e.g., -20°C) for a specified time (e.g., 1 hour) with occasional vortexing to enhance extraction efficiency. Alternatively, for boiling ethanol extraction, incubate in a water bath at 75-80°C for 3-5 minutes.
- Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris.
- Supernatant Collection: Carefully collect the supernatant containing the extracted metabolites into a new, clean tube.
- Drying: Dry the metabolite extracts completely using a lyophilizer or a vacuum concentrator.
- Storage: Store the dried extracts at -80°C until CE-MS analysis.

CE-MS Analysis

This is a general protocol for the analysis of polar metabolites and should be adapted based on the specific CE-MS instrument and target metabolites.

Materials:

- CE-MS system (e.g., Agilent CE-TOFMS)
- Fused-silica capillary
- Background electrolyte (BGE) for cationic and anionic metabolite analysis (e.g., for cations: 1
 M formic acid in water; for anions: 50 mM ammonium acetate solution, pH 8.5)
- Sheath liquid (e.g., 5 mM ammonium acetate in 50% methanol/water)
- Rinsing solutions (e.g., 0.1 M NaOH, ultrapure water, BGE)



Internal standards for normalization

Procedure:

- Sample Reconstitution: Reconstitute the dried metabolite extracts in a suitable volume of ultrapure water or a solvent compatible with the CE-MS system, containing internal standards.
- Capillary Conditioning: Before the first injection, and as needed, condition the capillary by flushing sequentially with rinsing solutions.
- · CE Separation:
 - Equilibrate the capillary with the appropriate BGE.
 - Inject the sample using a defined pressure or voltage.
 - Apply the separation voltage. The polarity will depend on whether cationic or anionic metabolites are being analyzed.
- MS Detection:
 - Set the mass spectrometer to the appropriate ionization mode (positive for cations, negative for anions).
 - Define the mass scan range to cover the expected m/z of the target metabolites.
 - Acquire data in either scan or targeted MS/MS mode.
- Data Analysis: Process the raw data using appropriate software to identify and quantify the metabolites based on their migration times and m/z values.

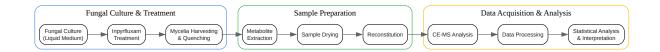
Quantitative Data Presentation

The following table summarizes the quantitative changes in key metabolites in P. pachyrhizi following treatment with **Inpyrfluxam**, as determined by CE-MS analysis. The data illustrates a dose-dependent response to the fungicide.[1]



Metabolite	Inpyrfluxam Concentration	Fold Change vs. Control
Succinic Acid	Low	Increased
High	Significantly Increased	
Malic Acid	Low	Decreased
High	Significantly Decreased	
Fumaric Acid	Low	Decreased
High	Significantly Decreased	
Glucose-6-Phosphate (G6P)	Low	Decreased
High	Significantly Decreased	

Visualization of Pathways and Workflows Experimental Workflow

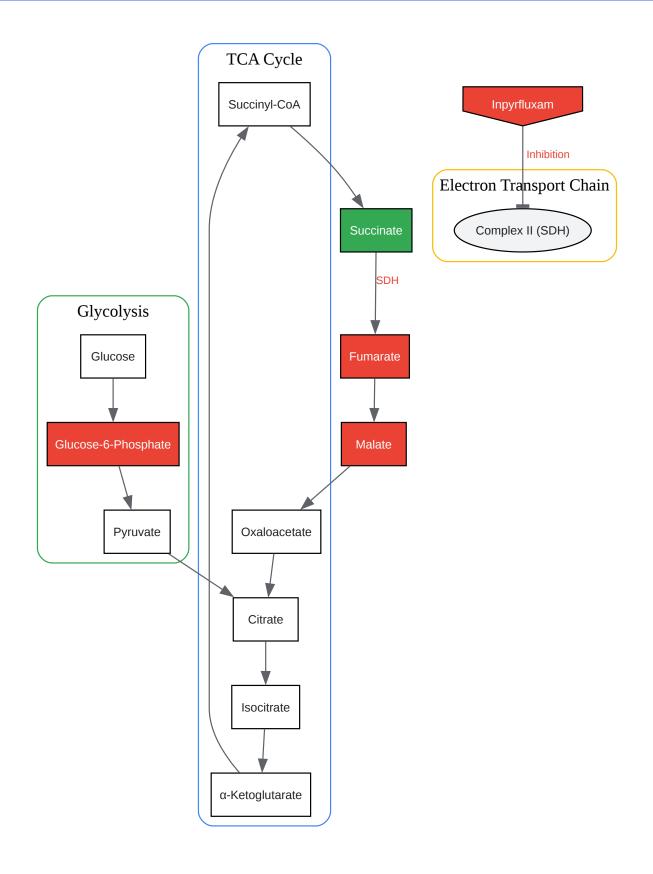


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Caption: Experimental workflow for metabolome analysis of **Inpyrfluxam**-treated fungi.

Inpyrfluxam's Mechanism of Action





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Caption: Inpyrfluxam inhibits SDH, disrupting the TCA cycle and glycolysis.



Discussion

The application of CE-MS for the metabolomic analysis of **Inpyrfluxam**-treated fungi provides valuable insights into its mode of action. The observed accumulation of succinate is a direct consequence of the inhibition of succinate dehydrogenase.[1] This blockage has cascading effects on the TCA cycle, leading to the depletion of downstream metabolites such as fumarate and malate.[1] The decrease in glucose-6-phosphate suggests a feedback inhibition or broader disruption of central carbon metabolism, including glycolysis, as the cell's energy-producing pathways are compromised.[1]

The detailed protocols provided herein offer a robust framework for conducting similar metabolomic studies. Researchers can adapt these methods to investigate other fungicides, different fungal species, or to explore the development of fungicide resistance. The use of metabolomics is a powerful approach to link the molecular mechanism of a drug to its physiological consequences, accelerating the development of more effective and sustainable disease control strategies.

Conclusion

This application note has outlined a comprehensive approach for the metabolome analysis of fungi treated with **Inpyrfluxam** using CE-MS. The provided protocols for fungal culture, treatment, and metabolite analysis, along with the quantitative data and pathway visualizations, serve as a valuable resource for the scientific community. This methodology facilitates a deeper understanding of the metabolic impact of SDHI fungicides and can be broadly applied to research in mycology, plant pathology, and fungicide development.

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